molecular formula C7H8F3N3O B1482549 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanamide CAS No. 2098018-76-7

3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanamide

Cat. No.: B1482549
CAS No.: 2098018-76-7
M. Wt: 207.15 g/mol
InChI Key: NMKXRSHPNMHZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanamide is a useful research compound. Its molecular formula is C7H8F3N3O and its molecular weight is 207.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)propanamide is a compound belonging to the pyrazole family, which has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, and research findings, supported by data tables and case studies.

The molecular formula of this compound is C8H10F3N3OC_8H_10F_3N_3O, with a molecular weight of approximately 219.18 g/mol. The structure features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC₈H₁₀F₃N₃O
Molecular Weight219.18 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Introduction of the Trifluoromethyl Group : This is often accomplished via electrophilic fluorination or using trifluoroacetic anhydride.
  • Amidation : The final step involves reacting the pyrazole derivative with propanoyl chloride or an equivalent amine under dehydrating conditions.

Biological Activity

Research has shown that compounds in the pyrazole class exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Specifically, this compound has been studied for its potential roles in:

  • Anti-inflammatory Activity : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
  • Anticancer Properties : Some studies suggest that this compound may induce apoptosis in cancer cells by interacting with specific signaling pathways.
  • Antimicrobial Effects : The presence of the trifluoromethyl group can enhance the compound's ability to penetrate bacterial membranes.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including those similar to this compound:

  • Anti-inflammatory Studies : A study demonstrated that similar pyrazole compounds significantly reduced inflammation in animal models by inhibiting COX enzymes .
  • Anticancer Activity : Research indicated that certain pyrazole derivatives exhibited cytotoxic effects against various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .
  • Antimicrobial Testing : Compounds with trifluoromethyl groups showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Scientific Research Applications

Structural Features

The trifluoromethyl group contributes to the lipophilicity and electronic properties of the compound, influencing its interaction with biological targets.

Anticancer Activity

Research has demonstrated that 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanamide exhibits potent anticancer properties. In vitro studies have shown effective inhibition against various cancer cell lines with IC50_{50} values ranging from 1.9 to 7.52 μg/mL. The compound acts by interfering with cellular signaling pathways involved in cancer progression.

Case Study: Inhibition of Integrin-Linked Kinase (ILK)

A notable study identified this compound as an ILK inhibitor, demonstrating high potency against prostate and breast cancer cell lines (IC50_{50} of 0.6 μM). The mechanism involves the dephosphorylation of Akt and suppression of oncogenic factors such as HER2 and EGFR .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that it effectively targets Chlamydia trachomatis, leading to significant reductions in infection rates at concentrations as low as 25 μg/mL . This highlights its potential as a therapeutic option for sexually transmitted infections.

Anti-inflammatory Effects

Pyrazole derivatives, including this compound, are recognized for their anti-inflammatory properties. These compounds can modulate inflammatory responses, making them candidates for treating conditions such as arthritis and other inflammatory diseases.

Synthesis and Derivatization

The synthesis of this compound typically involves nucleophilic addition reactions, which can be monitored using techniques like 19^{19}F-NMR spectroscopy . The stability of the compound allows for further derivatization, enhancing its pharmacological profile.

Synthetic Route Overview

  • Starting Materials : Trifluoromethyl-substituted pyrazole derivatives.
  • Reagents : Acrylamide, bases (e.g., sodium hydride).
  • Conditions : Refluxing in suitable solvents (e.g., methanol).

Data Table: Synthesis Conditions

StepReagentsConditionsYield (%)
1Trifluoromethyl pyrazole + AcrylamideReflux in methanol80
2Base (sodium hydride)Room temperatureVariable

Properties

IUPAC Name

3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O/c8-7(9,10)6-4(3-12-13-6)1-2-5(11)14/h3H,1-2H2,(H2,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKXRSHPNMHZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1CCC(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanamide
Reactant of Route 2
3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanamide
Reactant of Route 3
Reactant of Route 3
3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanamide
Reactant of Route 4
3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanamide
Reactant of Route 5
Reactant of Route 5
3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanamide
Reactant of Route 6
3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.